molecular formula C12H20O10 B1204289 bis-beta-D-fructofuranose 1,2':2,3'-dianhydride

bis-beta-D-fructofuranose 1,2':2,3'-dianhydride

Cat. No. B1204289
M. Wt: 324.28 g/mol
InChI Key: KSRQDWNGXKYIDO-IYDDCBTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-beta-D-fructofuranose 1,2':2,3'-dianhydride is a sugar dianhydride obtained by the condensation of two units of beta-D-fructofuranose. It has a role as a metabolite. It derives from a beta-D-fructofuranose.

Scientific Research Applications

Synthesis and Analysis

  • Nonsymmetrical furanose–pyranose difructose dianhydrides (DFAs), a class of cyclic disaccharides, have been synthesized with high yield by connecting monosaccharide moieties through a xylylene bridge. This method allows for the production of DFAs like those found in commercial caramel, offering new possibilities for the preparation of pure DFA standards for analytical and nutritional studies (Louis et al., 2008).

Molecular Structure

  • The crystal structure of di-β-d-fructofuranose 2′, 1:2,3′-dianhydride has been determined, contributing to the understanding of the conformation and properties of DFAs (Taniguchi et al., 1988).

Physiological Functions and Production

  • DFAs, being the smallest cyclic disaccharides, are expected to have novel physiological functions due to their unique structures. They exhibit half the sweetness of sucrose and are not digested by the digestive system of rats, suggesting potential applications in nutrition (Saito & Tomita, 2000).

Enzymatic Modification

  • Inulin fructotransferase, an enzyme producing DFA, was modified using site-directed mutagenesis to improve its catalytic behavior. This research provides insights into the biochemical modification of enzymes involved in DFA production (Yu et al., 2017).

Applications in Chemistry

  • DFAs have been utilized as synthetic intermediates in the preparation of other compounds, such as 3,6-anhydro-D-fructose, demonstrating their versatility in organic synthesis (Defaye & Fernández, 1994).

properties

Product Name

bis-beta-D-fructofuranose 1,2':2,3'-dianhydride

Molecular Formula

C12H20O10

Molecular Weight

324.28 g/mol

IUPAC Name

(2S,3'S,4'S,4aR,5'R,6R,7R,7aS)-4a,5',6-tris(hydroxymethyl)spiro[3,6,7,7a-tetrahydrofuro[2,3-b][1,4]dioxine-2,2'-oxolane]-3',4',7-triol

InChI

InChI=1S/C12H20O10/c13-1-5-7(16)9(18)12(21-5)4-19-11(3-15)10(22-12)8(17)6(2-14)20-11/h5-10,13-18H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12+/m1/s1

InChI Key

KSRQDWNGXKYIDO-IYDDCBTQSA-N

Isomeric SMILES

C1[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H](O[C@]3(O1)CO)CO)O

Canonical SMILES

C1C2(C(C(C(O2)CO)O)O)OC3C(C(OC3(O1)CO)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bis-beta-D-fructofuranose 1,2':2,3'-dianhydride
Reactant of Route 2
bis-beta-D-fructofuranose 1,2':2,3'-dianhydride
Reactant of Route 3
bis-beta-D-fructofuranose 1,2':2,3'-dianhydride
Reactant of Route 4
bis-beta-D-fructofuranose 1,2':2,3'-dianhydride
Reactant of Route 5
bis-beta-D-fructofuranose 1,2':2,3'-dianhydride
Reactant of Route 6
bis-beta-D-fructofuranose 1,2':2,3'-dianhydride

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